molecular formula C26H22ClN3O4 B11150129 2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide

2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11150129
M. Wt: 475.9 g/mol
InChI Key: UWPYADXFIUJEDP-XNTDXEJSSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
    • The quinoxaline core: This bicyclic structure contains a nitrogen atom in each ring and is known for its diverse biological activities.
    • The acetylated amide side chain: This functional group enhances the compound’s stability and solubility.
  • Overall, this compound combines structural features from both quinoxalines and amides, making it intriguing for scientific exploration.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: As a building block for more complex molecules.

      Biology: Investigating its interactions with enzymes, receptors, or DNA.

      Medicine: Potential as an anticancer or antimicrobial agent.

      Industry: Used in material science or as a ligand in catalysis.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C26H22ClN3O4

    Molecular Weight

    475.9 g/mol

    IUPAC Name

    2-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide

    InChI

    InChI=1S/C26H22ClN3O4/c1-34-19-13-11-18(12-14-19)28-24(31)16-23-26(33)29-21-8-4-5-9-22(21)30(23)25(32)15-10-17-6-2-3-7-20(17)27/h2-15,23H,16H2,1H3,(H,28,31)(H,29,33)/b15-10+

    InChI Key

    UWPYADXFIUJEDP-XNTDXEJSSA-N

    Isomeric SMILES

    COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=CC=C4Cl

    Canonical SMILES

    COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C=CC4=CC=CC=C4Cl

    Origin of Product

    United States

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